Cas no 441764-31-4 (2-(Cyclohexylsulfanyl)benzene-1,4-diol)

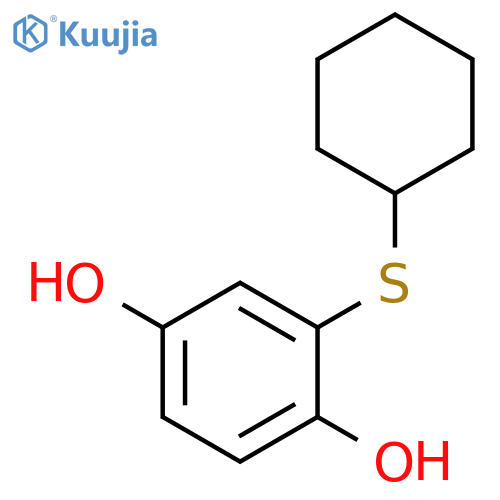

441764-31-4 structure

商品名:2-(Cyclohexylsulfanyl)benzene-1,4-diol

CAS番号:441764-31-4

MF:C12H16O2S

メガワット:224.319242477417

CID:3140013

2-(Cyclohexylsulfanyl)benzene-1,4-diol 化学的及び物理的性質

名前と識別子

-

- 2-(Cyclohexylsulfanyl)benzene-1,4-diol

-

- インチ: InChI=1S/C12H16O2S/c13-9-6-7-11(14)12(8-9)15-10-4-2-1-3-5-10/h6-8,10,13-14H,1-5H2

- InChIKey: XERPEFJHBDYCAT-UHFFFAOYSA-N

- ほほえんだ: C1CCC(CC1)SC2=C(C=CC(=C2)O)O

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

2-(Cyclohexylsulfanyl)benzene-1,4-diol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AX74030-250mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 250mg |

$695.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1236995-250mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 250mg |

$1260 | 2025-02-19 | |

| eNovation Chemicals LLC | Y1236995-250mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 250mg |

$1260 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1236995-100mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 100mg |

$575 | 2025-02-24 | |

| eNovation Chemicals LLC | Y1236995-250mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 250mg |

$1190 | 2024-06-05 | |

| eNovation Chemicals LLC | Y1236995-100mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 100mg |

$550 | 2024-06-05 | |

| 1PlusChem | 1P01EWFI-100mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 100mg |

$336.00 | 2024-05-02 | |

| A2B Chem LLC | AX74030-100mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 100mg |

$295.00 | 2024-04-20 | |

| 1PlusChem | 1P01EWFI-250mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 250mg |

$780.00 | 2024-05-02 | |

| eNovation Chemicals LLC | Y1236995-100mg |

2-(Cyclohexylsulfanyl)benzene-1,4-diol |

441764-31-4 | 98% | 100mg |

$575 | 2025-02-19 |

2-(Cyclohexylsulfanyl)benzene-1,4-diol 関連文献

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

441764-31-4 (2-(Cyclohexylsulfanyl)benzene-1,4-diol) 関連製品

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量